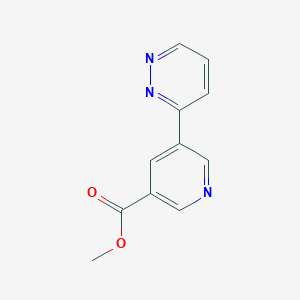
5-Bromo-N,N,6-trimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N,6-trimethylpyrazin-2-amine is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of a bromine atom at the 5th position and three methyl groups at the N,N, and 6th positions of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N,6-trimethylpyrazin-2-amine typically involves the bromination of N,N,6-trimethylpyrazin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N,6-trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted pyrazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-N,N,6-trimethylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N,6-trimethylpyrazin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrazine: Similar structure but lacks the N,N-dimethyl groups.
5-Bromo-N,N-dimethylpyrazin-2-amine: Similar structure but lacks the 6-methyl group.
5-Bromo-2-(dimethylamino)pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
5-Bromo-N,N,6-trimethylpyrazin-2-amine is unique due to the presence of three methyl groups and a bromine atom on the pyrazine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
5-bromo-N,N,6-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5-7(8)9-4-6(10-5)11(2)3/h4H,1-3H3 |
InChI Key |
SBYZMYVHGJVHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)

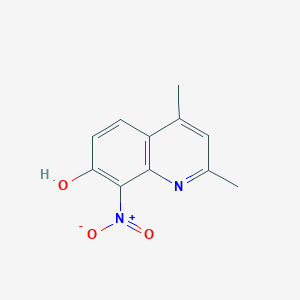
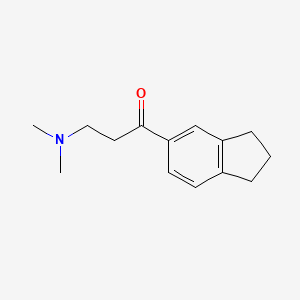
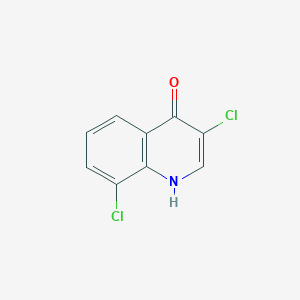
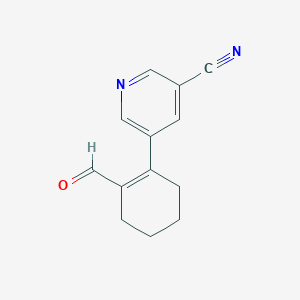
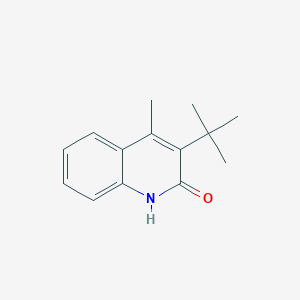


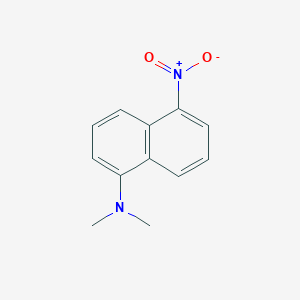
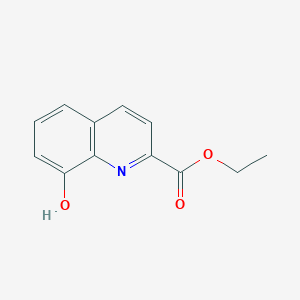

![4-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11889300.png)
